molecular formula C13H17NO3 B13446314 2-[Methyl(oxan-4-yl)amino]benzoic acid

2-[Methyl(oxan-4-yl)amino]benzoic acid

Cat. No.: B13446314
M. Wt: 235.28 g/mol
InChI Key: TXLLIKDUPSXRTA-UHFFFAOYSA-N
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Description

2-[Methyl(oxan-4-yl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a methyl(oxan-4-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(oxan-4-yl)amino]benzoic acid typically involves the reaction of 2-amino benzoic acid with methyl(oxan-4-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(oxan-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, halogen, or sulfonic acid derivatives.

Scientific Research Applications

2-[Methyl(oxan-4-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(oxan-4-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzoic acid: Similar structure but lacks the methyl(oxan-4-yl)amino group.

    4-Amino-2-methylbenzoic acid: Another related compound with a different substitution pattern on the benzoic acid moiety.

    4-(Methylamino)benzoic acid: Contains a methylamino group instead of the methyl(oxan-4-yl)amino group.

Uniqueness

2-[Methyl(oxan-4-yl)amino]benzoic acid is unique due to the presence of the methyl(oxan-4-yl)amino group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-[methyl(oxan-4-yl)amino]benzoic acid

InChI

InChI=1S/C13H17NO3/c1-14(10-6-8-17-9-7-10)12-5-3-2-4-11(12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)

InChI Key

TXLLIKDUPSXRTA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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